molecular formula C27H31N5O B2920613 6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850187-50-7

6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2920613
CAS No.: 850187-50-7
M. Wt: 441.579
InChI Key: MNOOMAYZJYJMJC-UHFFFAOYSA-N
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Description

6-Benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 2,5-dimethyl groups: Likely to influence steric effects and metabolic stability.
  • 3-phenyl ring: A common pharmacophore in pyrazolo[1,5-a]pyrimidines for target engagement.
  • N-[2-(morpholin-4-yl)ethyl]amine at position 7: Introduces a polar morpholine moiety, improving solubility and modulating pharmacokinetics .

While direct biological data for this compound are absent in the provided evidence, its structural features align with analogs studied for anti-mycobacterial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name

6-benzyl-2,5-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-20-24(19-22-9-5-3-6-10-22)26(28-13-14-31-15-17-33-18-16-31)32-27(29-20)25(21(2)30-32)23-11-7-4-8-12-23/h3-12,28H,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOMAYZJYJMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCN4CCOCC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., LiH, sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name / ID Substituents (Position) Molecular Weight Key Functional Groups Reference
Target Compound 6-benzyl, 2,5-dimethyl, 3-phenyl, N-morpholinoethyl ~464.5 (est.) Morpholine, benzyl, dimethyl
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) 3-(4-Fluorophenyl), 5-phenyl, N-(6-methylpyridyl) 409.17 Fluorophenyl, pyridinylmethyl [6]
3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenyl analog (Compound 48) 3-(4-Fluorophenyl), N-(6-methoxypyridyl) 426.17 Methoxypyridine, fluorophenyl [6]
3-(4-Chlorophenyl)-5-methyl-N-[3-morpholinopropyl] analog (CAS 933020-64-5) 3-(4-Chlorophenyl), 5-methyl, N-morpholinopropyl 453.9 Chlorophenyl, morpholinopropyl [16]
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl) analog (Compound 153) 5-biphenyl, 3-bromo, N-pyridinylmethyl 456.08 Bromine, biphenyl, pyridinylmethyl [15]

Key Observations :

  • Morpholine-containing analogs (e.g., CAS 933020-64-5 ) share the target compound’s polar side chain but differ in halogenated aryl groups, which may alter target selectivity.
  • Halogen substitutions (e.g., 3-bromo in Compound 153 ) introduce steric bulk and electronic effects that could enhance binding affinity but reduce solubility.

Physicochemical Trends :

  • LogP estimates : Morpholine and benzyl groups may increase hydrophobicity, while pyridinylmethyl amines balance this with moderate polarity .
Anti-Mycobacterial Activity ():
  • Fluorophenyl analogs (e.g., Compound 47 ) show IC₅₀ values <1 µM against M. tuberculosis, attributed to fluorinated aryl interactions with bacterial targets.
  • Morpholine side chains: Not directly tested in anti-mycobacterial studies but may enhance membrane penetration due to balanced lipophilicity.
Cytotoxicity and Kinase Inhibition ():
  • Brominated analogs (e.g., Compound 153 ) demonstrate sub-µM cytotoxicity in cancer cells, linked to bromine’s electron-withdrawing effects stabilizing target binding.
  • Dimethyl groups (target compound) could reduce metabolic oxidation, prolonging half-life compared to non-methylated analogs.

Biological Activity

The compound 6-benzyl-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, structure-activity relationships (SAR), and biological activities.

Synthesis and Structure

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The specific compound incorporates a morpholine moiety, which is known to influence pharmacokinetic properties and receptor interactions.

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and KB (human epidermoid carcinoma) cells.

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Reference CompoundKB-31>2.815
Reference CompoundKB-85112.496

This table summarizes the inhibitory concentrations (IC50) of related compounds against cancer cell lines, highlighting the potential effectiveness of similar pyrazolo derivatives.

Antitubercular Activity

The compound's structure suggests potential activity against Mycobacterium tuberculosis (M.tb). Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of mycobacterial ATP synthase, crucial for bacterial energy metabolism. A study demonstrated that certain derivatives exhibited potent in vitro growth inhibition against M.tb with low cytotoxicity towards human cells .

Structure–Activity Relationships (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines indicates that modifications at specific positions on the pyrazole ring can significantly alter biological activity. For example:

  • Position 3 : Substituents such as benzyl or phenyl groups enhance anticancer properties.
  • Position 5 : Alkyl or aryl groups can improve selectivity and potency against specific targets like ATP synthase.

Case Studies

  • In vitro Studies : A focused library of pyrazolo derivatives was synthesized and screened for anticancer activity. Notably, some compounds showed IC50 values in the micromolar range against breast cancer cell lines.
  • Animal Models : The anticonvulsant properties of related compounds were evaluated using various seizure models in mice, demonstrating efficacy across different types of seizures while maintaining a favorable safety profile .

Q & A

Q. Key Optimization Factors :

  • Catalysts : Use of Pd catalysts for coupling reactions.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for substitution steps.
  • Temperature : Controlled heating (60–100°C) to avoid side reactions .

How is the structural identity of this compound confirmed post-synthesis?

Basic Question
A combination of analytical techniques is employed:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 2.4–3.2 ppm confirm the morpholine and methyl groups. Aromatic protons (δ 6.8–7.5 ppm) validate phenyl and benzyl substituents .
    • 13C NMR : Signals at ~160 ppm indicate pyrimidine carbons, while δ 50–70 ppm confirm morpholine carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak (e.g., [M+H]+ at m/z 498.26 for C31H34N6O) .
  • IR Spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=N) and ~1100 cm⁻¹ (C-O of morpholine) .

What in vitro assays are suitable for assessing its kinase inhibitory activity?

Advanced Question
Methodological Approach :

Kinase Inhibition Assays :

  • Enzyme Source : Recombinant kinases (e.g., CDK9, EGFR) expressed in HEK293 cells .
  • Protocol : Use a luminescent ADP-Glo™ assay. Incubate the compound (0.1–10 µM) with kinase, ATP, and substrate. Measure IC50 via dose-response curves .

Cellular Assays :

  • Cell Viability : MTT assay in cancer cell lines (e.g., MCF-7, A549) to correlate kinase inhibition with antiproliferative effects .
    Data Interpretation : Compare IC50 values with known inhibitors (e.g., staurosporine) and validate selectivity using kinase profiling panels .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Question
Strategies :

  • Solvent Screening : Test DMF vs. THF for substitution reactions; DMF often improves solubility of intermediates .
  • Catalyst Optimization : Replace EDCI with BOP reagent to enhance coupling efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles, reducing decomposition .

Q. Example Optimization Table :

StepOriginal ConditionsOptimized ConditionsYield Improvement
Amide CouplingEDCI/HOBt, DCM, RTBOP, DMF, 40°C45% → 72%
CyclizationAcOH, 80°C, 12 hHCl (cat.), EtOH, reflux, 6 h60% → 85%

What strategies are effective in resolving contradictions in biological activity data across studies?

Advanced Question
Methodological Solutions :

Dose-Response Repetition : Test activity across a broader concentration range (e.g., 0.01–100 µM) to identify non-linear effects .

Target Validation : Use CRISPR/Cas9 knockout models to confirm kinase dependency in observed phenotypes .

Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Structural Analog Comparison : Compare activity with analogs (e.g., trifluoromethyl vs. methyl derivatives) to isolate substituent effects .

What are the recommended storage conditions to maintain compound stability?

Basic Question

  • Short-Term : Store at –20°C in airtight, light-protected vials under inert gas (N2 or Ar) .
  • Long-Term : Lyophilize and store at –80°C with desiccants (silica gel).
  • Solubility Considerations : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles .

How can researchers design experiments to elucidate the compound’s mechanism of action beyond kinase inhibition?

Advanced Question
Multi-Omics Approach :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX or BCL-2) .

Proteomics : SILAC labeling to quantify changes in protein expression (e.g., phosphoproteomics for kinase substrate profiling) .

Molecular Dynamics Simulations : Model compound binding to off-target receptors (e.g., GPCRs) using Schrödinger Suite .

What analytical techniques are critical for detecting degradation products during stability studies?

Advanced Question

  • HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/H2O) coupled with HRMS to identify degradation peaks .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions, then compare chromatograms .

How can computational methods aid in the rational design of derivatives with improved potency?

Advanced Question
Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .

QSAR Modeling : Train models on IC50 data to correlate substituent properties (e.g., logP, molar refractivity) with activity .

ADMET Prediction : SwissADME to prioritize derivatives with favorable pharmacokinetics .

What controls are essential in biological assays to ensure data reproducibility?

Basic Question

  • Positive Controls : Include known kinase inhibitors (e.g., imatinib for Abl1) .
  • Vehicle Controls : Test DMSO at the same concentration used for compound dissolution (typically ≤0.1%) .
  • Cell Line Authentication : Perform STR profiling to confirm cell line identity .

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